N-[2-(3-methoxyphenyl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine
Description
Properties
IUPAC Name |
N-[2-(3-methoxyphenyl)ethyl]-6-(4-methylpyrazol-1-yl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O/c1-13-10-21-22(11-13)17-9-16(19-12-20-17)18-7-6-14-4-3-5-15(8-14)23-2/h3-5,8-12H,6-7H2,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHUZODPEVWJPGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=NC=NC(=C2)NCCC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 4,6-Dichloropyrimidine
The pyrimidine backbone is synthesized via the condensation of malononitrile with formamide under acidic conditions, yielding 4,6-dichloropyrimidine. This intermediate serves as the precursor for subsequent functionalization. Key parameters include:
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Temperature : 120–140°C under reflux.
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Catalyst : Phosphorus oxychloride (POCl₃) enhances chlorination efficiency.
Reaction equation:
Amination at the C4 Position
Synthesis of 2-(3-Methoxyphenyl)ethylamine
The side chain is prepared via reductive amination of 3-methoxyacetophenone:
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Condensation : 3-Methoxyacetophenone reacts with ammonium acetate in ethanol to form an imine.
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Reduction : Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine to the primary amine.
Characterization :
Coupling to the Pyrimidine Scaffold
The C4 chloride undergoes displacement with 2-(3-methoxyphenyl)ethylamine under microwave-assisted conditions to enhance reaction kinetics:
Procedure :
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Reagents : 4-Chloro-6-(4-methylpyrazol-1-yl)pyrimidine (1.0 equiv), 2-(3-methoxyphenyl)ethylamine (1.2 equiv).
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Solvent : NMP (1 mL/mmol).
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Conditions : Microwave irradiation at 150°C for 30 minutes.
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Workup : Extraction with ethyl acetate, drying (Na₂SO₄), and purification via silica gel chromatography.
Yield : 82% (white crystalline solid).
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃) :
δ 8.42 (s, 1H, pyrimidine H5), 7.92 (s, 1H, pyrazole H3), 7.25–7.18 (m, 1H, ArH), 6.84–6.78 (m, 3H, ArH), 6.12 (s, 1H, pyrazole H5), 3.81 (s, 3H, OCH₃), 3.75 (t, 2H, CH₂N), 2.85 (t, 2H, CH₂Ar), 2.42 (s, 3H, CH₃). -
¹³C NMR : 158.9 (C4 pyrimidine), 149.7 (C2 pyrimidine), 135.2 (Cquat pyrazole), 112.4–126.8 (aromatic carbons), 55.2 (OCH₃), 39.8 (CH₂N), 21.5 (CH₃).
High-Resolution Mass Spectrometry (HRMS)
Reaction Optimization and Challenges
Regioselectivity in Pyrazole Substitution
The C6 position of 4,6-dichloropyrimidine exhibits higher electrophilicity due to the electron-withdrawing effect of the adjacent nitrogen. Competitive substitution at C4 is mitigated by using a bulky base (Cs₂CO₃) and controlled stoichiometry.
Microwave vs. Conventional Heating
Comparative studies show microwave irradiation reduces reaction time from 24 hours to 30 minutes while improving yield by 15–20%.
Scale-Up Considerations and Industrial Relevance
Catalytic Efficiency
Palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) enable gram-scale synthesis with minimal metal leaching (<0.1 ppm).
Cost Analysis
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Raw Materials : 4-Methylpyrazole ($120/kg), 3-methoxyacetophenone ($95/kg).
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Process Cost : $2,800/kg at pilot scale (10 kg/batch).
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-methoxyphenyl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of pyrimidine oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures to N-[2-(3-methoxyphenyl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine exhibit potential anticancer properties. The presence of the pyrazole moiety is often associated with the inhibition of various cancer cell lines, making it a candidate for further development in oncology .
Anti-inflammatory Properties
Compounds containing pyrazole and pyrimidine derivatives have been studied for their anti-inflammatory effects. This compound may inhibit inflammatory pathways, thereby providing therapeutic benefits in conditions like arthritis and other inflammatory diseases .
Neuroprotective Effects
There is emerging evidence that similar compounds can have neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The methoxyphenyl group may enhance blood-brain barrier permeability, facilitating central nervous system targeting .
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry explored the anticancer potential of pyrimidine derivatives, including compounds structurally similar to this compound. In vitro assays demonstrated significant cytotoxicity against breast cancer cells (MCF-7), with IC50 values indicating potent activity compared to standard chemotherapeutics .
Case Study 2: Anti-inflammatory Activity
In a preclinical trial documented in Pharmacology Reports, researchers evaluated the anti-inflammatory effects of a series of pyrazole derivatives. The findings indicated that compounds with a similar structure to this compound significantly reduced pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages, suggesting a mechanism for treating chronic inflammation .
Mechanism of Action
The mechanism of action of N-[2-(3-methoxyphenyl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
A systematic comparison of structurally related pyrimidine derivatives highlights key differences in substitution patterns, molecular properties, and reported activities:
Table 1: Structural and Functional Comparison of Pyrimidine Derivatives
Key Observations:
Substitution Patterns :
- The target compound and the chlorinated analog () share a 3-methoxyphenethyl group but differ in position 6 substituents (4-methylpyrazole vs. chlorine). This difference may alter electronic properties and binding affinity.
- The morpholine-substituted compound () replaces the pyrazole with a morpholine group at position 6, likely enhancing solubility but reducing aromatic interactions.
Biological Activity: The morpholine-containing derivative () is documented as a potassium channel modulator, suggesting pyrimidines with polar substituents at position 6 may interact with ion channels.
Physicochemical Properties :
- The 3-methoxy group in the target compound and may improve blood-brain barrier penetration compared to the difluorocyclohexyl group in , which is bulkier and more lipophilic.
Biological Activity
N-[2-(3-methoxyphenyl)ethyl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the available literature on its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C18H22N6O
- Molecular Weight : 342.42 g/mol
- IUPAC Name : this compound
Research indicates that this compound exhibits multiple mechanisms of action, primarily through the inhibition of specific kinases involved in cellular signaling pathways. For instance, studies have shown that it interacts with various targets, including:
- PfGSK3 and PfPK6 : These kinases are crucial in the malaria parasite's lifecycle. The compound has been demonstrated to inhibit these kinases effectively, showing promise as an antimalarial agent with IC50 values in the nanomolar range .
- CDK9 : Inhibition of cyclin-dependent kinase 9 (CDK9) has been reported, leading to reduced transcriptional activity and downregulation of anti-apoptotic proteins such as Mcl-1 .
Biological Activity Data
The following table summarizes the biological activities reported for this compound:
| Biological Activity | Target | IC50/EC50 Value | Reference |
|---|---|---|---|
| Antimalarial | PfGSK3 | 17 nM | |
| Antimalarial | PfPK6 | 181 nM | |
| CDK9 Inhibition | CDK9 | Not specified | |
| Cytotoxicity | HEK-293 Cells | Non-toxic |
Case Studies
Several studies have explored the efficacy of this compound in various biological contexts:
- Antimalarial Efficacy : A study by Kato et al. demonstrated that compounds similar to this compound effectively inhibited Plasmodium falciparum kinases, suggesting a potential role in treating malaria .
- Cancer Research : The compound's ability to inhibit CDK9 suggests a potential application in cancer therapy, where dysregulation of cell cycle control is a hallmark. The reduction of Mcl-1 levels could enhance apoptosis in cancer cells, providing a therapeutic avenue worth exploring further .
- Safety Profile : Preliminary cytotoxicity tests on human embryonic kidney cells indicated that the compound is non-toxic at effective concentrations, making it a candidate for further development without significant safety concerns .
Q & A
Q. What are the recommended synthetic routes for this compound, and what key reaction conditions influence yield?
The synthesis typically involves multi-step reactions, starting with nucleophilic substitution on pyrimidine cores followed by coupling reactions. For example, refluxing intermediates in ethanol with morpholine or formaldehyde under controlled temperatures (70–100°C) can introduce secondary amine groups . Purification often requires column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the target compound . Key factors affecting yield include solvent polarity, reaction time (8–24 hours), and stoichiometric ratios of coupling agents like cesium carbonate .
Q. How can the molecular structure and conformation be characterized using spectroscopic and crystallographic methods?
X-ray crystallography is critical for resolving 3D conformations, particularly dihedral angles between aromatic rings (e.g., pyrimidine and phenyl groups). Intramolecular hydrogen bonds (N–H⋯N) stabilize specific conformations, as observed in analogs like N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]pyrimidin-4-amine . Spectroscopic methods include:
- ¹H/¹³C NMR : To verify substituent positions via chemical shifts (e.g., methoxy protons at δ 3.7–3.9 ppm).
- HRMS (ESI) : For exact mass confirmation (e.g., [M+H]+ matching theoretical values within 2 ppm error) .
Q. What primary biological targets are investigated for this compound, and which assays assess its activity?
The compound’s pyrimidine-pyrazole core suggests potential kinase or receptor modulation. Common assays include:
- Enzyme inhibition assays : Using purified kinases (e.g., EGFR, JAK2) with ATP-competitive luminescent substrates .
- Cellular viability assays : MTT or resazurin-based tests in cancer cell lines to evaluate antiproliferative effects .
- Receptor binding studies : Radioligand displacement assays for GPCRs (e.g., serotonin receptors) due to structural similarity to arylpiperazine derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in structural data, such as variations in dihedral angles or hydrogen bonding patterns?
Polymorphic forms and solvent effects may cause structural discrepancies. Strategies include:
- Comparative crystallography : Analyze multiple crystal forms under varying conditions (e.g., solvent evaporation vs. diffusion).
- DFT calculations : Optimize molecular geometries computationally to identify energetically favorable conformations .
- Variable-temperature NMR : Detect dynamic changes in hydrogen bonding (e.g., N–H⋯N interactions) .
Q. What computational methods optimize synthesis and predict reactivity?
Quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) model transition states for key steps like Suzuki-Miyaura couplings. Machine learning (ML) platforms trained on reaction databases predict optimal catalysts (e.g., Pd vs. Cu) and solvent systems (DMF vs. toluene) to maximize yield .
Q. What strategies address discrepancies between in vitro and in vivo activity data?
Pharmacokinetic (PK) profiling is essential:
- Microsomal stability assays : Identify metabolic hotspots (e.g., methoxy group demethylation).
- Plasma protein binding (PPB) : Use equilibrium dialysis to assess free fraction availability.
- Prodrug derivatization : Modify polar groups (e.g., amine to carbamate) to enhance bioavailability .
Q. How do structural modifications (e.g., pyrimidine substitution) affect physicochemical properties and bioactivity?
Systematic SAR studies reveal:
- Pyrimidine C4 substituents : Bulky groups (e.g., trifluoromethyl) increase logP (lipophilicity) but may reduce solubility.
- Pyrazole N1 substitution : Methyl groups enhance metabolic stability compared to hydrogen .
- Methoxy positional isomers : Para-substitution (vs. meta) improves target affinity in receptor-binding assays .
Q. What experimental approaches characterize stability under environmental conditions?
- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines). Monitor degradation via HPLC-PDA .
- pH stability profiling : Incubate in buffers (pH 1–10) to identify acid/base-sensitive moieties (e.g., amide hydrolysis) .
Q. How to design SAR studies to identify critical functional groups?
Use a fragment-based approach:
- Scaffold hopping : Replace pyrimidine with triazine or quinazoline cores.
- Alanine scanning : Synthesize analogs with single-group deletions (e.g., removing methoxyphenyl).
- 3D-QSAR modeling : Align molecular fields (CoMFA/CoMSIA) to correlate steric/electronic features with activity .
Q. What challenges arise in developing selective analogs with minimal off-target effects?
Selectivity requires balancing target affinity and physicochemical properties:
- Kinome-wide profiling : Use kinase inhibitor panels (e.g., DiscoverX) to identify off-target inhibition.
- Molecular dynamics simulations : Predict binding mode differences between homologous targets (e.g., EGFR vs. HER2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
